molecular formula C10H17F3N2O2 B2386703 N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide CAS No. 1183230-63-8

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No. B2386703
CAS RN: 1183230-63-8
M. Wt: 254.253
InChI Key: TZZACBLHBMUVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide, also known as A-84543, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is not fully understood. However, it is believed to act as a partial agonist at the nicotinic acetylcholine receptor (nAChR) subtype α4β2. This receptor is involved in various physiological processes such as learning, memory, and attention. N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has been shown to enhance the activity of this receptor, leading to improved cognitive function and neuroprotection.
Biochemical and physiological effects:
N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. It has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide in lab experiments. It has a relatively short half-life, which means it needs to be administered frequently. It also has low bioavailability, which means it may not be effective when administered orally.

Future Directions

There are several future directions for the study of N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis and traumatic brain injury. Another direction is to develop more potent and selective agonists for the α4β2 nAChR subtype. Additionally, the development of novel delivery methods such as nanoparticles may improve the bioavailability and efficacy of N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide.

Synthesis Methods

The synthesis of N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves the reaction between piperidine-3-carboxylic acid and 2,2,2-trifluoroethylamine in the presence of thionyl chloride. The resulting product is then treated with ethylene oxide to obtain the final compound, N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have neuroprotective effects, improve cognitive function, and reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c11-10(12,13)7-15(4-5-16)9(17)8-2-1-3-14-6-8/h8,14,16H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZACBLHBMUVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N(CCO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

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